

3-Bromopropane-1,2-diol-d5 chemical structure and synthesis.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromopropane-1,2-diol-d5

Cat. No.: B587344

[Get Quote](#)

An In-Depth Technical Guide to 3-Bromopropane-1,2-diol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and plausible synthetic routes for **3-Bromopropane-1,2-diol-d5**. This deuterated internal standard is crucial for quantitative analysis in metabolic research and pharmacokinetic studies.

Chemical Identity and Properties

3-Bromopropane-1,2-diol-d5 is the deuterium-labeled form of 3-Bromopropane-1,2-diol.^[1]

The five deuterium atoms are strategically placed on the carbon backbone, providing a distinct mass signature for use in mass spectrometry-based analyses.^[2] Its primary application is as an internal standard for quantitative assays (NMR, GC-MS, or LC-MS) of its non-labeled analogue.^[3]

Table 1: Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	3-bromo-1,1,2,3,3-pentadeuterio-propane-1,2-diol	[2]
Synonyms	3-Bromo-1,2-propanediol-d5	[1] [3]
CAS Number	1246820-48-3	[1] [2]
Molecular Formula	C ₃ H ₂ D ₅ BrO ₂	[3]
Molecular Weight	160.02 g/mol	[2] [3]
SMILES	[2H]C([2H])(O)C([2H]) (O)C([2H])([2H])Br	[2]
Purity	>95% (GC)	[2]

| Storage Temperature| -20°C |[\[2\]](#) |

Synthesis Pathways

While specific, detailed synthesis protocols for the deuterated **3-Bromopropane-1,2-diol-d5** are not readily available in published literature, plausible synthetic routes can be inferred from established methods for its non-deuterated analogue (CAS: 4704-77-2). The key to synthesizing the d5 variant would be the use of a deuterated starting material.

Route A: Ring-Opening of a Deuterated Oxetane

A novel and efficient method for synthesizing the non-deuterated compound involves the ring-opening of 3-oxetanol.[\[4\]](#) Treatment with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) under mild conditions selectively achieves the ring-opening to form 3-bromo-1,2-propanediol.[\[4\]](#) To produce the d5 analogue, this reaction would logically start from a deuterated 3-oxetanol precursor.

Route B: Bromination and Hydroxylation of a Deuterated Allyl Precursor

Another established method involves the bromination and dihydroxylation of an allyl compound. For the non-deuterated analogue, allyl bromide is treated with potassium permanganate in the presence of tert-butanol and water, followed by quenching with sodium sulfite.^[5] A potential pathway for the d5 variant could involve starting with a fully deuterated allyl alcohol or a similar deuterated three-carbon precursor, followed by bromination and dihydroxylation steps.

Experimental Protocols (Inferred)

The following protocols are based on the synthesis of the non-deuterated 3-Bromopropane-1,2-diol and are presented as plausible methods for adaptation to its deuterated analogue, assuming the availability of the appropriate deuterated starting materials.

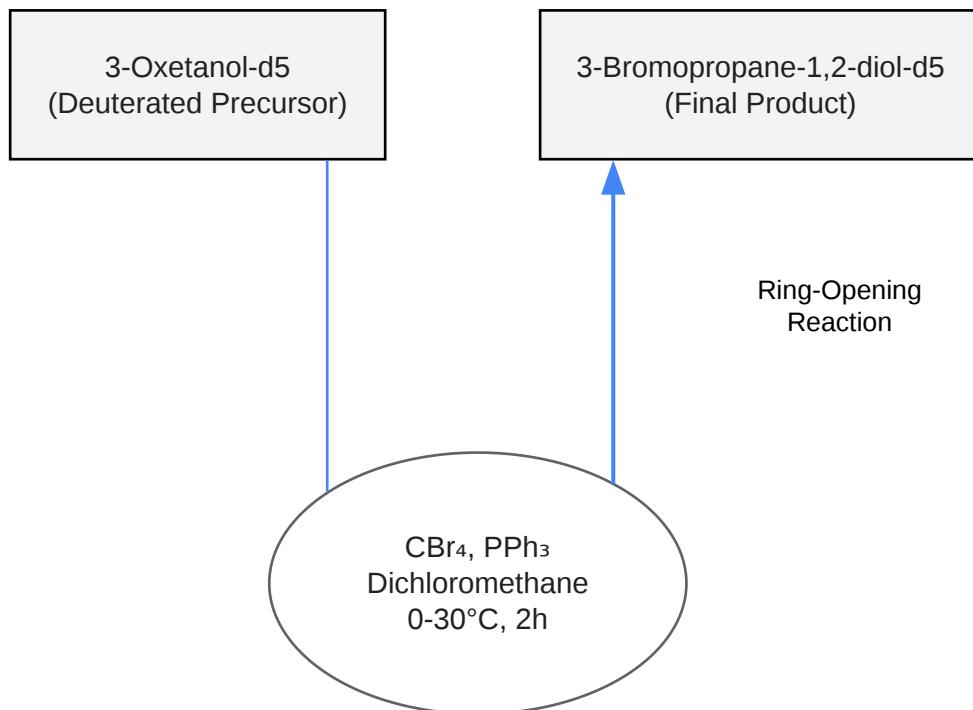
Protocol based on Route A: Ring-Opening of 3-Oxetanol-d5

This protocol is adapted from the work of Sun et al. (2013) on the non-deuterated compound.
^[4]

- Reaction Setup: To a solution of 3-oxetanol-d5 (1.0 eq) in dichloromethane, add triphenylphosphine (PPh_3 , 1.2 eq) and carbon tetrabromide (CBr_4 , 1.2 eq).
- Reaction Conditions: Stir the mixture at a controlled temperature, for instance, warming from 0°C to 30°C, for approximately 2 hours.^[4]
- Workup and Purification: After the reaction is complete (monitored by TLC or GC), concentrate the mixture in vacuo. The resulting residue can then be purified by flash column chromatography on silica gel to yield the final product, **3-Bromopropane-1,2-diol-d5**. The non-deuterated synthesis reported a yield of 42%.^[4]

Protocol based on Route B: Dihydroxylation of a Deuterated Allyl Bromide

This protocol is adapted from a method described for the synthesis of the non-deuterated compound.^[5]


- Reaction Setup: Prepare a solution of potassium permanganate (2.0 eq) and tert-butanol in water. Cool the mixture to approximately 4°C.

- **Addition of Starting Material:** Add deuterated allyl bromide (1.0 eq) to the cooled, heterogeneous slurry at once.
- **Reaction Conditions:** Stir the mixture vigorously at 4-5°C for 2.5 hours, monitoring the reaction progress by TLC.^[5]
- **Quenching and Extraction:** While stirring at 0°C, add solid sodium sulfite to quench the reaction. Allow the mixture to warm to room temperature and stir for 1 hour.
- **Workup and Purification:** Add ethyl acetate to the reaction mixture and separate the layers. Extract the aqueous phase further with ethyl acetate. Combine the organic extracts, dry over magnesium sulfate ($MgSO_4$), and concentrate in vacuo. Purify the crude product by flash chromatography on silica to yield **3-Bromopropane-1,2-diol-d5**. The non-deuterated synthesis reported a yield of 55.5%.^[5]

Visualization of Synthesis Pathway

The following diagram illustrates a plausible synthetic pathway for **3-Bromopropane-1,2-diol-d5** based on the ring-opening of a deuterated oxetane precursor.

Plausible Synthesis of 3-Bromopropane-1,2-diol-d5

[Click to download full resolution via product page](#)

Caption: Plausible synthesis via ring-opening of a deuterated precursor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromopropane-1,2-diol-d5 (3-Bromo-1,2-propanediol-d5) | Isotope-Labeled Compound | MCE [medchemexpress.cn]
- 2. 3-Bromo-1,2-propanediol-d5 | LGC Standards [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]
- 5. 3-BROMO-1,2-PROPANEDIOL synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [3-Bromopropane-1,2-diol-d5 chemical structure and synthesis.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b587344#3-bromopropane-1-2-diol-d5-chemical-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com